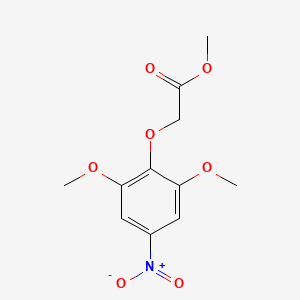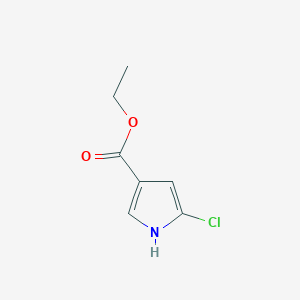
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is a chemical compound with the molecular formula C9H9NO4. It belongs to the class of organic esters and contains both nitro and methoxy functional groups. The compound has a pale yellow appearance and is soluble in organic solvents. Its systematic IUPAC name is methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate .
Synthesis Analysis
The synthesis of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate involves the esterification of 2-(2,6-dimethoxy-4-nitrophenoxy)acetic acid with methanol. The reaction typically occurs under acidic conditions, using a suitable acid catalyst. The resulting ester is then purified and characterized .Molecular Structure Analysis
The molecular structure of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate consists of an acetate group (CH3C(=O)O-) attached to a 2-(2,6-dimethoxy-4-nitrophenoxy) moiety. The nitro and methoxy substituents are positioned ortho to each other on the phenyl ring. The compound’s structure can be visualized as an esterified derivative of the parent acid .Chemical Reactions Analysis
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including hydrolysis (breaking the ester bond), reduction of the nitro group to an amino group, and substitution reactions. These reactions can lead to the formation of related compounds or derivatives .Scientific Research Applications
Organic Synthesis
The compound has been utilized in the synthesis of complex organic structures. For example, Roberts et al. (1997) described the conversion of 2-amino-4-nitrophenol into various nitroquinolines, which were further transformed into pyrrolo[4,3,2-de]quinolines, compounds relevant for the synthesis of natural products and potential pharmaceuticals (Roberts, Joule, Bros, & Álvarez, 1997).
Environmental Biodegradation
In environmental science, the degradation pathways of nitrophenol derivatives, which are structurally related to "Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate," have been studied. Teramoto, Tanaka, and Wariishi (2004) explored the fungal metabolism of 4-nitrophenol by Phanerochaete chrysosporium, revealing insights into the degradation mechanisms of phenolic compounds in nature (Teramoto, Tanaka, & Wariishi, 2004).
Analytical Chemistry
In the field of analytical chemistry, studies have focused on the synthesis and characterization of nitrophenol derivatives for various analytical applications. Miller, Olavesen, and Curtis (1974) worked on synthesizing 2,6-dimethoxy [U-14C] phenol, demonstrating methodologies applicable in the labeling of phenolic compounds for tracer and environmental fate studies (Miller, Olavesen, & Curtis, 1974).
Photocatalysis and Water Treatment
The photocatalytic degradation of nitrophenol compounds, related to "Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate," in water treatment processes has been researched. Pignatello and Sun (1995) investigated the complete oxidation of pesticides in water by the photoassisted Fenton reaction, which could be relevant for the degradation of similar compounds (Pignatello & Sun, 1995).
properties
IUPAC Name |
methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-16-8-4-7(12(14)15)5-9(17-2)11(8)19-6-10(13)18-3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFCHNMIVJSDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)


![5-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole](/img/structure/B2801829.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)

![ethyl 3-({[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2801832.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2801834.png)


![N-1,3-benzodioxol-5-yl-2-[6-(isopropylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2801838.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2801840.png)